2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C31H31N5O4S and its molecular weight is 569.68. The purity is usually 95%.
BenchChem offers high-quality 2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endogenous Catecholamines: The importance of the 2-phenethylamine moiety is exemplified by endogenous catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in dopaminergic neurons, affecting voluntary movement, stress responses, and mood .
Therapeutic Targets: Researchers have explored open-chain, flexible alicyclic amine derivatives of 2-phenethylamines as potential therapeutic agents. These compounds interact with receptors such as adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), monoamine oxidase (MAO), peroxisome proliferator-activated receptors (PPAR), sigma receptors, and trace amine-associated receptor 1 (TAAR1) .
Designer Drugs: Notably, certain alkaloids containing the 2-phenethylamine motif have been used recreationally as “designer drugs.” However, their abuse potential raises concerns .
Antibacterial and Antimicrobial Coatings
The compound’s unique structure could be explored for developing coatings with antibacterial and antimicrobial properties. By functionalizing specific groups, it may inhibit microbial growth on surfaces .
CO2 Adsorption
Given its complex framework, the compound might be useful in adsorbing carbon dioxide (CO2). Researchers could investigate its potential as an adsorbent material for environmental applications .
Chelation and Materials Templating
The presence of sulfur and other functional groups suggests that the compound could act as a chelating agent, binding to metal ions. Additionally, it might serve as a template for creating novel materials .
Non-Viral Gene Transfection
The compound’s intricate structure could be modified to enhance its compatibility with biological systems. Researchers might explore its use in non-viral gene delivery, aiming for efficient transfection .
Synthesis of Related Heterocycles
Considering its quinazolinone core, the compound could serve as a precursor for synthesizing related heterocycles. These derivatives often exhibit unique biological activities, making them valuable in drug discovery .
properties
IUPAC Name |
2-[5-[2-[benzyl(ethyl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-3-35(19-21-11-5-4-6-12-21)28(38)20-41-31-34-24-15-9-8-14-23(24)29-33-25(30(39)36(29)31)17-27(37)32-18-22-13-7-10-16-26(22)40-2/h4-16,25H,3,17-20H2,1-2H3,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESVNVODNRYTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.